molecular formula C7H15ClN2O B12089897 1-(2-Aminoethyl)piperidin-4-one hydrochloride

1-(2-Aminoethyl)piperidin-4-one hydrochloride

Cat. No.: B12089897
M. Wt: 178.66 g/mol
InChI Key: PUEWBUCZQGKRPY-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)piperidin-4-one hydrochloride is a chemical compound with the molecular formula C7H15ClN2O It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)piperidin-4-one hydrochloride typically involves the reaction of piperidin-4-one with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as methanol or ethanol, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)piperidin-4-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Aminoethyl)piperidin-4-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)piperidin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Aminoethyl)-4-piperidinol
  • 1-(3-Aminopropyl)pyrrolidine
  • 1-(3-Aminopropyl)piperidin-4-ol

Uniqueness

1-(2-Aminoethyl)piperidin-4-one hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in research and development across various fields.

Properties

Molecular Formula

C7H15ClN2O

Molecular Weight

178.66 g/mol

IUPAC Name

1-(2-aminoethyl)piperidin-4-one;hydrochloride

InChI

InChI=1S/C7H14N2O.ClH/c8-3-6-9-4-1-7(10)2-5-9;/h1-6,8H2;1H

InChI Key

PUEWBUCZQGKRPY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)CCN.Cl

Origin of Product

United States

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